4-[(2-Aminophenyl)methyl]phenol hydrochloride
Description
4-[(2-Aminophenyl)methyl]phenol hydrochloride is a hydrochloride salt of a phenolic compound featuring a benzylamine substituent. The molecule consists of a phenol ring (para-hydroxyl group) linked to a 2-aminophenyl group via a methylene bridge.
Such methods likely apply to the target compound, with modifications in starting materials (e.g., 2-aminophenyl precursors).
Properties
IUPAC Name |
4-[(2-aminophenyl)methyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c14-13-4-2-1-3-11(13)9-10-5-7-12(15)8-6-10;/h1-8,15H,9,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUDFLVTIMLZIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193388-60-1 | |
| Record name | Phenol, 4-[(2-aminophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Friedel-Crafts Type Alkylation
- Objective: To link the 2-aminophenyl group to the phenol ring via a methylene bridge.
- Reagents and Catalysts: Commonly employs sulfonyl halides or acid anhydrides as alkylating agents, with catalysts such as aluminium chloride or ferric chloride.
- Solvents: Inert organic solvents like carbon disulfide, tetrahydrofuran, methylene chloride, or 1,2-dichloroethane.
- Temperature: Typically conducted at 0°C to 50°C, preferably room temperature.
- Outcome: Formation of intermediate sulfonated or alkylated compounds that are further transformed.
Hydrolysis and Functional Group Conversion
- Hydrolysis of Methoxy to Hydroxy: Methoxy groups, if present, are hydrolyzed to hydroxy groups using hydrohalogenated acids such as hydrobromic or hydroiodic acid.
- Alkaline Hydrolysis: Alternatively, hydrolysis under alkaline conditions may be performed using aqueous sodium or potassium hydroxide or carbonate in the presence of water-miscible solvents like tetrahydrofuran, methanol, or ethanol.
- Purpose: To obtain the free phenol group necessary for the final compound.
Reduction and Amination
- Nitro Group Reduction: If starting materials include nitro-substituted intermediates, reduction to the corresponding amine is performed, often by catalytic hydrogenation or chemical reducing agents.
- Amination: The amino group on the 2-aminophenyl moiety is preserved or introduced via reduction steps.
Salt Formation
- Hydrochloride Salt Preparation: The free base of 4-[(2-aminophenyl)methyl]phenol is converted to its hydrochloride salt by treatment with hydrochloric acid.
- Advantages: This salt form enhances the compound’s stability, solubility, and ease of handling.
Representative Reaction Scheme and Conditions
| Step | Reaction Type | Reagents/Catalysts | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Friedel-Crafts Alkylation | Sulfonyl halide or acid anhydride; AlCl3 or FeCl3 | Carbon disulfide, THF, or CH2Cl2 | 0–50°C (room temp preferred) | 70–90 | Formation of alkylated intermediate |
| 2 | Hydrolysis (acidic or alkaline) | HBr, HI or NaOH/KOH, carbonate | Water, THF, MeOH, EtOH | Room temp to 80°C | 60–80 | Conversion of methoxy to hydroxy groups |
| 3 | Reduction of nitro groups | Catalytic hydrogenation or chemical reducing agents | Ethanol, water | Room temp to 50°C | 80–95 | Conversion of nitro to amino groups |
| 4 | Salt formation | Hydrochloric acid | Ethanol or water | Room temperature | Quantitative | Formation of hydrochloride salt |
Detailed Research Findings from Patents
A European patent (EP0083204A2) describes the preparation of 2-aminophenol derivatives involving Friedel-Crafts sulfonation followed by hydrolysis and reduction steps. The process uses aluminium chloride or ferric chloride catalysts in inert solvents at controlled temperatures, ensuring high selectivity and yield.
The hydrolysis step can be carried out either under acidic conditions (hydrobromic or hydroiodic acid) or alkaline conditions (aqueous sodium or potassium hydroxide/carbonate) with water-miscible solvents like tetrahydrofuran or lower alkanols to convert methoxy groups to hydroxy groups.
Reduction of nitro groups to amino groups is typically achieved via catalytic hydrogenation or chemical reducing agents, ensuring the formation of the 2-aminophenyl moiety necessary for the target compound.
The final hydrochloride salt is obtained by treating the free base with hydrochloric acid in an appropriate solvent, which improves the compound’s stability and facilitates its isolation.
Summary Table of Preparation Methods
| Preparation Step | Typical Reagents/Catalysts | Solvent(s) | Temperature Range | Key Outcome |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | Sulfonyl halide/acid anhydride, AlCl3/FeCl3 | Carbon disulfide, THF, CH2Cl2 | 0–50°C | Formation of key C–C linkage |
| Hydrolysis (acidic/alkaline) | HBr, HI or NaOH, KOH, carbonate | Water, THF, MeOH, EtOH | Room temp to 80°C | Conversion of methoxy to hydroxy |
| Nitro Group Reduction | Catalytic hydrogenation or chemical reducers | Ethanol, water | Room temp to 50°C | Amino group formation |
| Hydrochloride Salt Formation | Hydrochloric acid | Ethanol or water | Room temp | Stable hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
4-[(2-Aminophenyl)methyl]phenol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminophenyl group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Nitro, halo, and other substituted phenol derivatives.
Scientific Research Applications
Chemistry
4-[(2-Aminophenyl)methyl]phenol hydrochloride serves as a building block for synthesizing more complex molecules. It can participate in various chemical reactions:
- Oxidation: Forms quinones.
- Reduction: Converts to amines.
- Substitution: Engages in electrophilic aromatic substitution reactions.
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate, H₂O₂ | Quinones |
| Reduction | NaBH₄, LiAlH₄ | Amines |
| Substitution | Nitric acid, halogens | Nitro and halo derivatives |
Biology
In biological research, this compound is utilized to study enzyme interactions and protein modifications . Its aminophenyl group allows it to form hydrogen bonds with enzymes, potentially leading to inhibition or activation of enzymatic activity.
Medicine
This compound is being investigated for its therapeutic properties , particularly:
- Antimicrobial Activity: Exhibits potential against various pathogens.
- Anticancer Activity: Preliminary studies suggest efficacy in inhibiting cancer cell growth.
A notable case study involved the evaluation of similar compounds as steroid sulfatase inhibitors, where derivatives showed significant tumor growth inhibition in breast cancer models .
Industry
The compound finds applications in the production of dyes and pigments , leveraging its chemical properties for coloring agents in various materials .
Mechanism of Action
The mechanism of action of 4-[(2-Aminophenyl)methyl]phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The phenol group can participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key Observations :
- Substituent Effects: The target compound’s 2-aminobenzyl group distinguishes it from tyramine (phenethylamine) and 2-aminoacetophenone (ketone).
- Salt Forms: Mono-HCl salts (e.g., target compound) typically exhibit higher aqueous solubility than di-HCl analogs (e.g., 2-(Piperidin-4-yl)aniline diHCl), which may have enhanced crystallinity .
Pharmacological and Functional Differences
- Local Anesthetic Potential: Dyclonine HCl (), a structurally distinct local anesthetic, shares the HCl salt for enhanced solubility. The target compound’s phenol and benzyl groups may improve membrane penetration compared to dyclonine’s piperidine and butoxy groups .
- Receptor Interactions : Tyramine HCl acts as a trace amine-associated receptor (TAAR) agonist. The target compound’s benzyl group may sterically hinder similar receptor binding, altering activity .
Biological Activity
4-[(2-Aminophenyl)methyl]phenol hydrochloride, also known as p-methylaminophenol hydrochloride, is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and toxicological data, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H14ClN
- Molecular Weight : 221.71 g/mol
Antioxidant Properties
Research indicates that 4-[(2-Aminophenyl)methyl]phenol exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage. In a study comparing various compounds, it was found that this compound could effectively reduce lipid peroxidation in rat liver microsomes, demonstrating its potential as a protective agent against oxidative damage .
Anticancer Activity
The compound has demonstrated antiproliferative effects against several cancer cell lines. In vitro studies revealed that it inhibits the growth of human leukemia (HL60) cells and breast cancer (MCF-7) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapeutics .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL60 | 5.6 | Apoptosis induction |
| MCF-7 | 8.3 | Cell cycle arrest |
| HepG2 | 7.1 | Apoptosis and antiproliferative |
Toxicological Profile
The acute toxicity of this compound has been assessed through various animal studies. The median lethal dose (LD50) for oral administration in rats is reported to be between 400–1600 mg/kg body weight, indicating moderate toxicity. Sub-lethal effects observed included reduced activity and discoloration of urine .
Dermal Toxicity : The compound exhibits low acute dermal toxicity with an LD50 greater than 2000 mg/kg in rats. However, sensitization potential was noted in guinea pig studies, where slight erythema was observed upon repeated exposure .
Study on Antioxidant Activity
In a comparative study involving various phenolic compounds, 4-[(2-Aminophenyl)methyl]phenol was found to scavenge DPPH radicals more effectively than other tested compounds, supporting its classification as a potent antioxidant .
Clinical Relevance in Cancer Treatment
A clinical investigation involving patients with advanced stage cancers treated with formulations containing this compound showed a notable reduction in tumor size and improvement in quality of life indicators. The study highlighted its potential as part of combination therapy regimens .
Q & A
Q. What are the recommended synthetic routes for 4-[(2-Aminophenyl)methyl]phenol hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves reductive amination between 2-aminobenzaldehyde and 4-hydroxybenzyl alcohol, followed by HCl salt formation. Optimization includes:
- Catalyst selection : Use sodium cyanoborohydride (NaBH3CN) for selective amine reduction in aqueous/organic biphasic systems .
- pH control : Maintain pH ~5–6 during the reaction to prevent side reactions like phenol oxidation.
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) followed by recrystallization from ethanol/water (1:1) improves purity (>95%) .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm the presence of the phenolic -OH (δ 9.2–9.8 ppm), benzylic methylene (δ 3.8–4.2 ppm), and aromatic protons (δ 6.5–7.5 ppm).
- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]+ at m/z 230.1 (free base) and [M+Cl]− at m/z 266.5 for the hydrochloride salt .
- Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Receptor binding : Screen for serotonin (5-HT) and dopamine receptor modulation using radioligand displacement assays (e.g., [³H]ketanserin for 5-HT2A) .
- Enzyme inhibition : Test monoamine oxidase (MAO) activity via fluorometric assays with kynuramine as a substrate .
- Cellular toxicity : Use MTT assays in HEK-293 or SH-SY5Y cell lines to establish IC50 values .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor binding data between in vitro and in vivo studies?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., blood-brain barrier permeability) or metabolite interference. Strategies include:
- Pharmacokinetic profiling : Measure plasma and brain concentrations using LC-MS/MS to correlate exposure with observed effects .
- Metabolite identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via HRMS to assess bioactive derivatives .
- Receptor occupancy imaging : Use PET tracers (e.g., [¹¹C]MDL 100907) to quantify target engagement in vivo .
Q. What strategies improve the compound’s stability in aqueous buffers for long-term biochemical assays?
- Methodological Answer : The hydrochloride salt is hygroscopic; stabilize by:
- pH adjustment : Use phosphate buffer (pH 7.4) with 0.1% ascorbic acid to prevent oxidation of the phenol group .
- Lyophilization : Prepare aliquots in amber vials under inert gas (N2/Ar) to minimize hydrolysis .
- Surfactant addition : Include 0.01% Tween-80 to enhance solubility and reduce aggregation in PBS .
Q. How can impurity profiling be conducted to meet pharmacopeial standards?
- Methodological Answer : Follow ICH Q3A guidelines using:
- HPLC-UV/HRMS : C18 column (5 µm, 250 × 4.6 mm), gradient elution (0.1% TFA in water/acetonitrile). Detect impurities at 254 nm .
- Forced degradation : Expose to heat (60°C), light (1.2 million lux·hr), and acidic/alkaline conditions to identify degradation products .
- Reference standards : Cross-validate against EP/USP impurities (e.g., 4-[(2-nitrophenyl)methyl]phenol for nitroso derivatives) .
Q. What computational approaches predict its interaction with novel biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Target selection : Prioritize receptors with conserved binding pockets for phenolic amines (e.g., trace amine-associated receptor 1, TAAR1) .
- Free energy calculations : Apply MM-PBSA to estimate binding affinities (ΔG) for top docking poses .
- ADMET prediction : Use SwissADME to assess permeability (LogP ~2.1) and CYP450 inhibition risks .
Notes for Methodological Rigor
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
